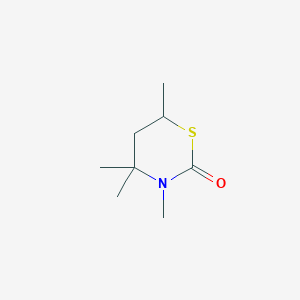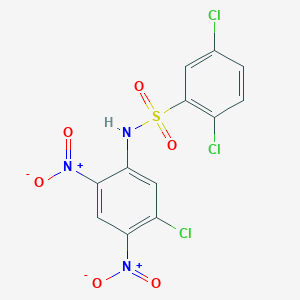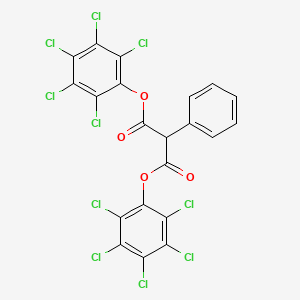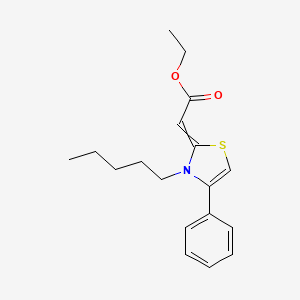![molecular formula C32H22O4 B14595360 2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] CAS No. 61078-05-5](/img/structure/B14595360.png)
2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a central ethyne (acetylene) linkage flanked by benzofuran rings substituted with methoxyphenyl groups. Its intricate structure allows for diverse chemical reactivity and potential utility in materials science, photochemistry, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] typically involves multi-step organic reactions. One common approach is the coupling of 3-(2-methoxyphenyl)-1-benzofuran derivatives with acetylene precursors under palladium-catalyzed conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices
Wirkmechanismus
The mechanism of action of 2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Ethyne-1,2-diyl)dianiline: Similar structure but with aniline groups instead of benzofuran rings.
2,2’-(Ethyne-1,2-diyl)bis(6,6-dimethylbicyclo[3.1.1]heptan-2-ol): Features a bicyclic structure with hydroxyl groups.
Uniqueness
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] stands out due to its benzofuran rings and methoxyphenyl substitutions, which confer unique electronic and steric properties. These characteristics make it particularly suitable for applications in photochemistry and materials science .
Eigenschaften
CAS-Nummer |
61078-05-5 |
|---|---|
Molekularformel |
C32H22O4 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)-2-[2-[3-(2-methoxyphenyl)-1-benzofuran-2-yl]ethynyl]-1-benzofuran |
InChI |
InChI=1S/C32H22O4/c1-33-25-15-7-3-11-21(25)31-23-13-5-9-17-27(23)35-29(31)19-20-30-32(22-12-4-8-16-26(22)34-2)24-14-6-10-18-28(24)36-30/h3-18H,1-2H3 |
InChI-Schlüssel |
RESHSTANEHRDET-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=C(OC3=CC=CC=C32)C#CC4=C(C5=CC=CC=C5O4)C6=CC=CC=C6OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]-](/img/structure/B14595304.png)
![N-(2,4-Dimethylphenyl)-2-[(E)-(2,4-dimethylphenyl)diazenyl]-3-oxobutanamide](/img/structure/B14595305.png)



![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)

![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
